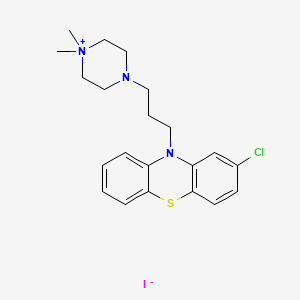
N-Methyl Prochlorperazine Iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl Prochlorperazine Iodide is a chemical compound derived from prochlorperazine, a phenothiazine derivative Prochlorperazine is widely used as an antiemetic and antipsychotic agent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Prochlorperazine Iodide typically involves the methylation of prochlorperazine. One common method is the reaction of prochlorperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl Prochlorperazine Iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be displaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The phenothiazine core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine can yield N-alkylated derivatives, while oxidation can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
N-Methyl Prochlorperazine Iodide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-Methyl Prochlorperazine Iodide is primarily related to its anti-dopaminergic effects. It blocks D2 dopamine receptors in the brain, which are somatodendritic autoreceptors. This inhibition results in the blockade of postsynaptic dopamine receptors in the mesolimbic system, leading to increased dopamine turnover . Additionally, it exhibits strong alpha-adrenergic and anticholinergic blocking effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prochlorperazine: The parent compound, used as an antiemetic and antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A phenothiazine derivative with a longer duration of action.
Uniqueness
The methylation increases its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert its effects more efficiently .
Eigenschaften
Molekularformel |
C21H27ClIN3S |
|---|---|
Molekulargewicht |
515.9 g/mol |
IUPAC-Name |
2-chloro-10-[3-(4,4-dimethylpiperazin-4-ium-1-yl)propyl]phenothiazine;iodide |
InChI |
InChI=1S/C21H27ClN3S.HI/c1-25(2)14-12-23(13-15-25)10-5-11-24-18-6-3-4-7-20(18)26-21-9-8-17(22)16-19(21)24;/h3-4,6-9,16H,5,10-15H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BIMUGSVDXHTKJF-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


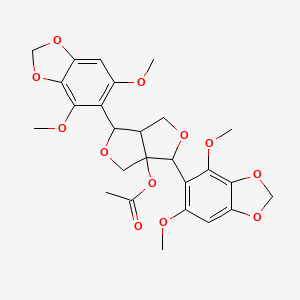



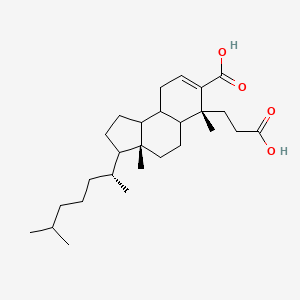



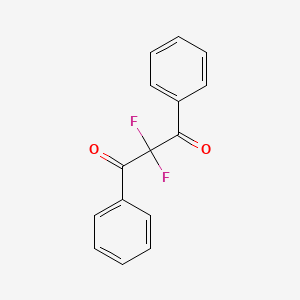
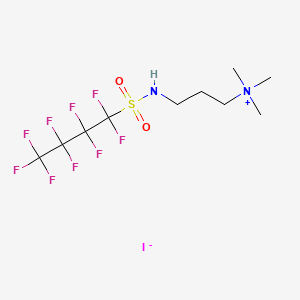
![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)
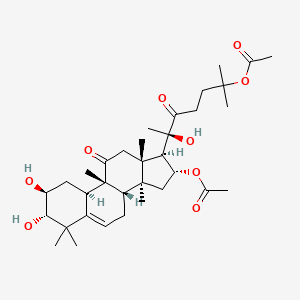
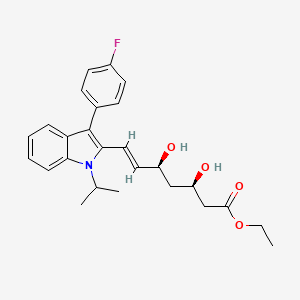
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
